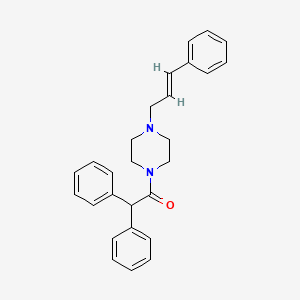![molecular formula C21H34ClNO3 B5347847 ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5347847.png)
ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride, also known as JNJ-5207852, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the histamine H3 receptor, which plays a crucial role in regulating the release of neurotransmitters such as dopamine, acetylcholine, and histamine in the brain.
作用机制
Ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor plays a crucial role in regulating the release of neurotransmitters such as dopamine, acetylcholine, and histamine in the brain. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It increases the release of dopamine, acetylcholine, and histamine in the brain, which are all important neurotransmitters involved in cognitive function and memory. Moreover, this compound has been found to increase the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
实验室实验的优点和局限性
One of the major advantages of ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is its selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. Moreover, this compound has been found to have a good safety profile in animal models, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research on ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders such as depression and anxiety. Moreover, there is a need for further studies to investigate the optimal dosage and administration of this compound in humans. Additionally, there is a need for the development of more efficient synthesis methods to improve the yield and purity of this compound. Finally, there is a need for the development of novel analogs of this compound with improved pharmacological properties.
合成方法
Ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride can be synthesized using a multistep process that involves the reaction of 4-(3-isopropylphenoxy)butylamine with ethyl 4-piperidinecarboxylate hydrochloride. The reaction is carried out in the presence of a suitable base such as sodium hydroxide, and the resulting product is purified using column chromatography. The final compound is obtained in the form of a white crystalline powder with a melting point of 214-216°C.
科学研究应用
Ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and attention in animal models of these disorders. Moreover, this compound has been found to enhance the efficacy of other drugs used in the treatment of these disorders, such as antipsychotics and cholinesterase inhibitors.
属性
IUPAC Name |
ethyl 1-[4-(3-propan-2-ylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3.ClH/c1-4-24-21(23)18-10-13-22(14-11-18)12-5-6-15-25-20-9-7-8-19(16-20)17(2)3;/h7-9,16-18H,4-6,10-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNXOWMQGZZIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC(=C2)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![1-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5347790.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5347792.png)

![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5347817.png)
![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-azepanone](/img/structure/B5347824.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5347830.png)
![ethyl 2-(3-bromo-4-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347835.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5347836.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine](/img/structure/B5347839.png)
![4-[(2-chloro-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5347864.png)
![4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5347868.png)